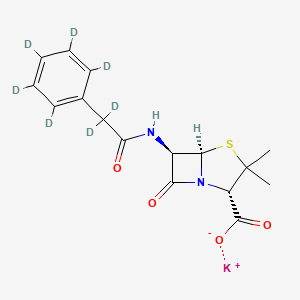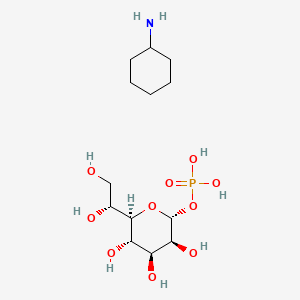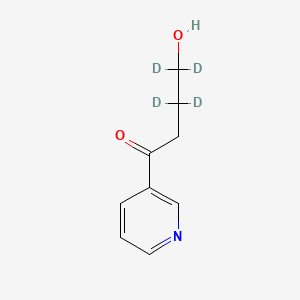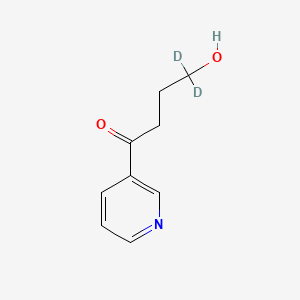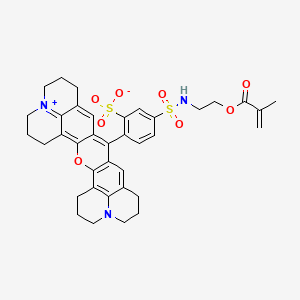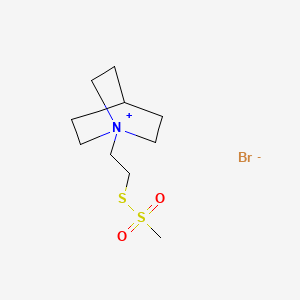
2-(Quinuclidinium)ethyl Methanethiosulfonate, Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinuclidinium)ethyl Methanethiosulfonate, Bromide is a chemical compound with the molecular formula C10H20BrNO2S2 and a molecular weight of 330.31 g/mol . It is a specialty product often used in proteomics research . The compound is typically a white to off-white solid that is soluble in DMSO and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinuclidinium)ethyl Methanethiosulfonate, Bromide involves the reaction of quinuclidine with ethyl methanethiosulfonate in the presence of a bromide source . The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. The compound is then purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield . The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(Quinuclidinium)ethyl Methanethiosulfonate, Bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The sulfur-containing group in the compound can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a quaternary ammonium salt .
Scientific Research Applications
2-(Quinuclidinium)ethyl Methanethiosulfonate, Bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Quinuclidinium)ethyl Methanethiosulfonate, Bromide involves its interaction with specific molecular targets. The quinuclidinium group can interact with biological molecules, while the methanethiosulfonate group can undergo chemical modifications . These interactions and modifications can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Quinuclidinium)ethyl Methanethiosulfonate, Chloride
- 2-(Quinuclidinium)ethyl Methanethiosulfonate, Iodide
- 2-(Quinuclidinium)ethyl Methanethiosulfonate, Fluoride
Uniqueness
2-(Quinuclidinium)ethyl Methanethiosulfonate, Bromide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity . The presence of the bromide ion makes it particularly suitable for certain nucleophilic substitution reactions .
Properties
IUPAC Name |
1-(2-methylsulfonylsulfanylethyl)-1-azoniabicyclo[2.2.2]octane;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO2S2.BrH/c1-15(12,13)14-9-8-11-5-2-10(3-6-11)4-7-11;/h10H,2-9H2,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVBRHAMCWQTTF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCC[N+]12CCC(CC1)CC2.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone](/img/structure/B561681.png)

